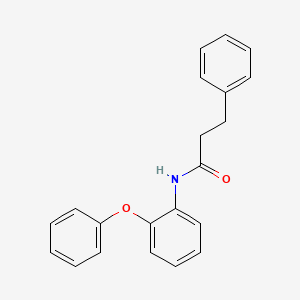
N-(2-phenoxyphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)-3-phenylpropanamide, also known as Fluridone, is a herbicide that has been widely used in the agricultural industry. Fluridone is a highly effective herbicide that has been used to control the growth of various aquatic plants, including algae and submerged weeds.
Wirkmechanismus
N-(2-phenoxyphenyl)-3-phenylpropanamide works by inhibiting the synthesis of carotenoids, which are essential pigments for photosynthesis in plants. Without carotenoids, plants cannot produce energy from sunlight and eventually die. N-(2-phenoxyphenyl)-3-phenylpropanamide specifically inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. N-(2-phenoxyphenyl)-3-phenylpropanamide also affects the synthesis of abscisic acid, a plant hormone that regulates various physiological processes such as seed germination and stress response.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-3-phenylpropanamide has been shown to have a broad spectrum of herbicidal activity. It is effective against a wide range of aquatic plants, including algae and submerged weeds. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-phenoxyphenyl)-3-phenylpropanamide in lab experiments is its high specificity for inhibiting phytoene desaturase, which makes it an effective tool for studying the biosynthesis of carotenoids in plants. N-(2-phenoxyphenyl)-3-phenylpropanamide is also highly soluble in water, which makes it easy to prepare solutions for experiments. One limitation of using N-(2-phenoxyphenyl)-3-phenylpropanamide is its potential toxicity to non-target organisms in aquatic environments. N-(2-phenoxyphenyl)-3-phenylpropanamide can also be expensive to produce, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-phenoxyphenyl)-3-phenylpropanamide. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of certain cancers. Further studies are also needed to understand the potential environmental impact of N-(2-phenoxyphenyl)-3-phenylpropanamide and its effects on non-target organisms in aquatic environments. In addition, there is a need for the development of more cost-effective synthesis methods for N-(2-phenoxyphenyl)-3-phenylpropanamide to make it more accessible for research purposes.
Synthesemethoden
N-(2-phenoxyphenyl)-3-phenylpropanamide is synthesized by the reaction of 2-phenoxyaniline and 3-phenylpropionyl chloride in the presence of a base. The reaction yields N-(2-phenoxyphenyl)-3-phenylpropanamide as a white solid, which is then purified by recrystallization. The chemical structure of N-(2-phenoxyphenyl)-3-phenylpropanamide is shown below:
Wissenschaftliche Forschungsanwendungen
N-(2-phenoxyphenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties. It has been used for the control of various aquatic plants, including algae and submerged weeds. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of certain cancers. Studies have shown that N-(2-phenoxyphenyl)-3-phenylpropanamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFVLNUIOSEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
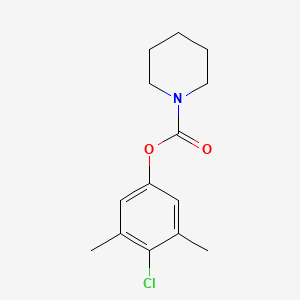

![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
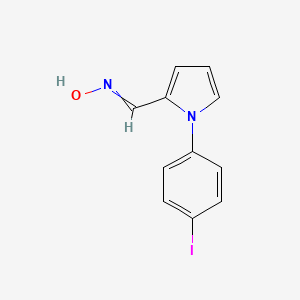

![{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5795994.png)
![2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B5796002.png)
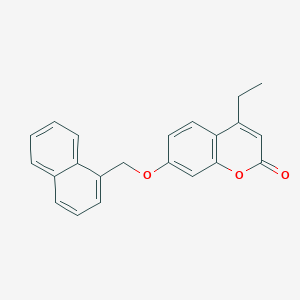
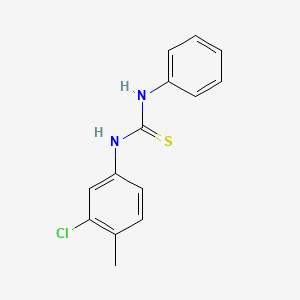
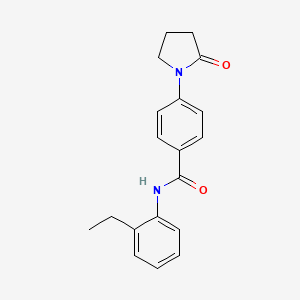
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
